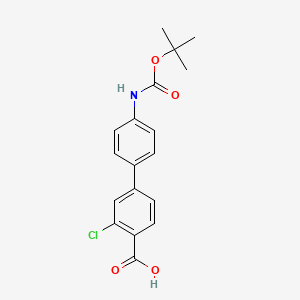
2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid
Overview
Description
2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the BOC-protected intermediate . This intermediate can then undergo a Suzuki-Miyaura coupling reaction with 6-chlorobenzoic acid under palladium catalysis to yield the final product .
Industrial Production Methods
Industrial production of 2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the BOC protecting group, revealing the free amino group.
Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can effectively remove the BOC group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to modify the chlorobenzoic acid moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction will produce the free amine.
Scientific Research Applications
2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid involves the reactivity of its functional groups. The BOC-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent reactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-BOC-Aminophenylboronic acid: Similar in structure but lacks the chlorobenzoic acid moiety.
6-Chlorobenzoic acid: Contains the chlorobenzoic acid moiety but lacks the BOC-protected amino group.
4-Aminobiphenyl: An amine derivative of biphenyl, structurally related but without the BOC protection and chlorobenzoic acid moiety.
Uniqueness
2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid is unique due to its combination of a BOC-protected amino group and a chlorobenzoic acid moiety. This dual functionality allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-12-9-7-11(8-10-12)13-5-4-6-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCZWUIJWPGAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127636 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-11-8 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261961-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















